6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound featuring a unique structure that combines a dihydrobenzo dioxin moiety with a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps. One common route starts with the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The choice of solvents and reaction temperatures is crucial to minimize side reactions and maximize yield.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high purity and yield. This involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts. The industrial production methods often employ continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[B][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo dioxin moiety but differ in their functional groups.
Phenanthroimidazole derivatives: These compounds are used in similar applications, such as OLEDs, but have different core structures.
Uniqueness
6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of a dihydrobenzo dioxin moiety with a dihydropyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C15H12N2O3 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12N2O3/c1-9-6-12(17-15(18)11(9)8-16)10-2-3-13-14(7-10)20-5-4-19-13/h2-3,6-7H,4-5H2,1H3,(H,17,18) |
InChI Key |
KUFBBYUQFWNAHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC3=C(C=C2)OCCO3)C#N |
Origin of Product |
United States |
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